molecular formula C7H13N3 B1290391 5-Isobutyl-1H-pyrazol-3-amine CAS No. 1000896-88-7

5-Isobutyl-1H-pyrazol-3-amine

Cat. No. B1290391
M. Wt: 139.2 g/mol
InChI Key: QDBRDMCFYCUCPL-UHFFFAOYSA-N
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Description

5-Isobutyl-1H-pyrazol-3-amine is a compound with the molecular formula C7H13N3 and a molecular weight of 139.2 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of pyrazole derivatives, including 5-Isobutyl-1H-pyrazol-3-amine, often involves the condensation of 5-aminopyrazole with various bielectrophilic moieties . This results in the formation of pyrazoloazines, an interesting array of fused heterocyclic systems . The development of new synthetic routes towards pyrazoloazines for their biological and medicinal exploration is an attractive area for researchers .


Molecular Structure Analysis

The InChI code for 5-Isobutyl-1H-pyrazol-3-amine is 1S/C7H13N3/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3H2,1-2H3,(H3,8,9,10) . This indicates the presence of an isobutyl group attached to the pyrazole ring at the 5-position .


Chemical Reactions Analysis

Pyrazoles, including 5-Isobutyl-1H-pyrazol-3-amine, are known to exhibit a wide range of chemical reactivities . They can undergo various organic reactions, including addition, reduction, oxidation, and condensation reactions . The reactivity of pyrazoles is influenced by the presence of different substituents on the pyrazole ring .


Physical And Chemical Properties Analysis

5-Isobutyl-1H-pyrazol-3-amine is a solid at room temperature . It has a molecular weight of 139.2 .

Scientific Research Applications

  • Organic and Medicinal Synthesis

    • 5-Amino-pyrazoles, which include 5-Isobutyl-1H-pyrazol-3-amine, are potent reagents in organic and medicinal synthesis .
    • They are used as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
    • These compounds are synthesized via a wide variety of approaches including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
    • The results of these syntheses are outstanding compounds with diverse applications, especially in the field of pharmaceutics and medicinal chemistry .
  • Synthesis of Pyrazole Derivatives

    • An efficient Pd-catalyzed C–N bond formation for the synthesis of different pyrazole derivatives using XPhos as a ligand and KOH as a base is presented .
    • This procedure can be successfully applied for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines .
  • Pyrazole Scaffolds
    • Pyrazoles, including 5-Isobutyl-1H-pyrazol-3-amine, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
    • Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Chemical Synthesis
    • 5-Isobutyl-1H-pyrazol-3-amine is used as a reagent in chemical synthesis .
    • It is used in the synthesis of various organic compounds .
    • The specific methods of application and experimental procedures would depend on the particular synthesis being performed .
    • The outcomes of these syntheses are diverse organic compounds with a wide range of potential applications .

properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5(2)3-6-4-7(8)10-9-6/h4-5H,3H2,1-2H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBRDMCFYCUCPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isobutyl-1H-pyrazol-3-amine

CAS RN

1000896-88-7
Record name 3-(2-methylpropyl)-1H-pyrazol-5-amine
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